Kobe0065

Übersicht

Beschreibung

Kobe0065 ist ein neuartiger und effektiver Inhibitor der Interaktion zwischen Ras- und Raf-Proteinen. Es ist bekannt für seine Fähigkeit, die Bindung von H-Ras·GTP an c-Raf-1 RBD kompetitiv zu hemmen, mit einem Ki-Wert von 46±13 μM . Diese Verbindung hat ein erhebliches Potenzial in der wissenschaftlichen Forschung gezeigt, insbesondere in den Bereichen der Krebsbiologie und der molekularen Pharmakologie.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Kobe0065 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, darunter Nitrierung, Chlorierung und Hydrazincarbothioamid-Bildung . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und spezifische Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu gehören die präzise Kontrolle von Temperatur, pH-Wert und Reaktionszeiten. Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt, um die für Forschungsanwendungen erforderlichen Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Kobe0065 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um ihre funktionellen Gruppen zu modifizieren.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Nitroderivate ergeben, während die Reduktion Aminderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Kobe0065 has shown significant antiproliferative effects against various cancer cell lines harboring activated Ras oncogenes. Notably, it has been effective against cells with KRAS mutations, which are common in many cancers, including pancreatic and colorectal cancers. The compound's ability to inhibit the Ras-Raf interaction positions it as a promising candidate for further development in cancer therapies.

Molecular Pharmacology

In molecular pharmacology studies, this compound serves as a tool for investigating the mechanisms underlying Ras signaling. Its ability to selectively inhibit Ras-Raf interactions allows researchers to dissect the roles of these proteins in cellular processes such as proliferation, differentiation, and apoptosis.

Case Studies and Experimental Findings

Several studies have documented the efficacy of this compound across different experimental settings:

- In Vitro Studies : In NIH 3T3 cells expressing H-Ras(G12V), this compound demonstrated an IC50 value around 20 μM, effectively inhibiting cell growth and inducing apoptosis. The compound's action was associated with down-regulation of key signaling molecules like MEK and ERK .

- In Vivo Studies : In xenograft models using human colon carcinoma SW480 cells with K-Ras(G12V) mutations, this compound exhibited notable antitumor activity when administered orally at doses up to 160 mg/kg. The treated tumors showed reduced ERK activation and increased apoptotic cell populations .

Comparative Analysis of Efficacy

The following table summarizes key findings related to the efficacy of this compound compared to other known inhibitors:

| Compound | Targeted Interaction | IC50 (μM) | Effect on Apoptosis | Tumor Model |

|---|---|---|---|---|

| This compound | H-Ras·GTP - c-Raf-1 RBD | 20 | Yes | SW480 (K-Ras G12V) |

| Sorafenib | Raf Kinases | 2.1 | Yes | Various |

| DCAI | KRAS | 54 | Yes | Capan-2 |

Wirkmechanismus

Kobe0065 entfaltet seine Wirkungen durch Bindung an Ras-GTP, wodurch seine Interaktion mit der Raf-Kinase blockiert wird. Diese Hemmung stört die nachgeschalteten Signalwege, einschließlich des MAPK/ERK-Weges, der für die Zellproliferation und das Überleben unerlässlich ist . Die Verbindung induziert auch Apoptose in Krebszellen, indem sie die Phosphorylierung der nachgeschalteten Kinasen MEK und ERK hemmt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Kobe2602: Ein weiterer potenter Inhibitor der Ras-Raf-Interaktion mit ähnlichen Bindungseigenschaften.

Deltarasin: Ein Ras-Inhibitor, der auf die Interaktion zwischen Ras und seinen Effektoren abzielt.

Farnesylthiosalicylsäure (FTS): Hemmt Ras, indem es seine korrekte Lokalisation an der Zellmembran verhindert.

Einzigartigkeit von Kobe0065

This compound ist aufgrund seiner hohen Spezifität und Potenz bei der Hemmung der Ras-Raf-Interaktion einzigartig. Es zeigt eine breite Bindungsspezifität gegenüber verschiedenen Ras-Familien-Small-GTPasen, was es auf zellulärer Ebene effektiver macht als andere Inhibitoren .

Biologische Aktivität

Kobe0065 is a small-molecule inhibitor specifically targeting the Ras signaling pathway, which plays a critical role in various cancers due to its frequent mutation and activation. This compound has shown considerable promise in both in vitro and in vivo studies, demonstrating its potential as a therapeutic agent against Ras-driven tumors.

This compound operates primarily by inhibiting the interaction between H-Ras and c-Raf-1, a crucial step in the Ras signaling cascade. The compound has a Ki value of 46 μM for the binding of H-Ras.GTP to c-Raf-1, indicating its effectiveness in disrupting this interaction. The inhibitory effects extend to other oncogenic Ras variants, including K-Ras and N-Ras, making it versatile across different cancer types .

Key Findings:

- Inhibition of Binding : this compound effectively inhibits the binding of H-RasG12V to c-Raf-1 with an IC50 value of approximately 10 μM in NIH 3T3 cells .

- Downstream Effects : At a concentration of 20 μM, it suppresses the phosphorylation of downstream kinases such as MEK and ERK, which are critical for cell proliferation and survival .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells harboring Ras oncogenes, contributing to its anti-cancer effects .

In Vitro Studies

This compound has been tested across various cancer cell lines, demonstrating significant anti-proliferative effects. Notably:

| Cell Line | Oncogene | IC50 (μM) |

|---|---|---|

| NIH 3T3 | H-RasG12V | 0.5 |

| PANC-1 | K-RasG12V | 20 |

| HT1080 | N-RasQ61L | 20 |

| HCT116 | H-RasG13D | 20 |

| Capan-2 | K-Ras | 54 |

In these studies, this compound exhibited potent inhibition of colony formation and cell growth, particularly in cells with activated Ras mutations .

In Vivo Studies

The efficacy of this compound has also been evaluated in animal models. In xenograft models using SW480 colon carcinoma cells (carrying K-Ras mutations), administration of this compound resulted in:

- Tumor Growth Inhibition : A dose-dependent reduction in tumor growth was observed, with approximately 40-50% inhibition at a dose of 80 mg/kg and more pronounced effects at 160 mg/kg .

- Body Weight Monitoring : During treatment, no significant body weight loss was reported in mice, indicating a favorable safety profile .

Comparative Studies

In comparative analyses with other Ras inhibitors like DCAI, this compound showed similar potency against pancreatic cancer cell lines except for specific cases like Capan-2 where DCAI was more effective. The growth inhibition profiles suggest that while both compounds target Ras signaling, their mechanisms may differ slightly .

Eigenschaften

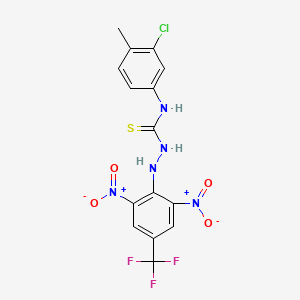

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-[2,6-dinitro-4-(trifluoromethyl)anilino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3N5O4S/c1-7-2-3-9(6-10(7)16)20-14(29)22-21-13-11(23(25)26)4-8(15(17,18)19)5-12(13)24(27)28/h2-6,21H,1H3,(H2,20,22,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJVAYBCXSURMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436133-68-5 | |

| Record name | 436133-68-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Kobe0065 a promising target for cancer therapy?

A: this compound targets Ras proteins, specifically the GTP-bound active form (Ras•GTP) []. Mutations in Ras genes are frequently observed in various human cancers, contributing to uncontrolled cell growth and tumor development. [] Therefore, inhibiting Ras activity is a promising strategy for anticancer drug development.

Q2: How does this compound interact with Ras proteins and what are the downstream effects?

A: this compound binds to a specific pocket on the surface of Ras•GTP, which is distinct from the binding sites of other known Ras inhibitors []. This interaction prevents Ras•GTP from binding to its downstream effectors, such as Raf kinases, PI3Ks, and RalGEFs []. As a result, this compound inhibits the activation of signaling pathways downstream of Ras, ultimately leading to the inhibition of cell growth and induction of apoptosis (programmed cell death) in cancer cells [].

Q3: Has the binding of this compound to Ras been structurally characterized?

A: Yes, NMR structural analysis of this compound in complex with H-Ras•GTPT35S confirmed its insertion into the targeted surface pocket of the Ras protein []. This structural information provides a molecular basis for this compound’s inhibitory activity against Ras-mediated signaling.

Q4: What is known about the structure-activity relationship (SAR) of this compound?

A: While detailed SAR studies are not extensively described in the provided literature, the development of an analog, Kobe2602, suggests modifications to the this compound scaffold are possible []. Further research exploring the impact of structural modifications on this compound's activity, potency, and selectivity would be valuable.

Q5: What in vitro and in vivo studies have been conducted on this compound?

A: this compound has demonstrated efficacy in inhibiting the growth of various cancer cell lines, including those harboring mutations in H-ras, K-ras, and N-ras genes []. Moreover, this compound exhibited antitumor activity in a xenograft model using human colon carcinoma SW480 cells carrying the K-rasG12V gene []. Oral administration of the compound effectively reduced tumor growth in this model [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.